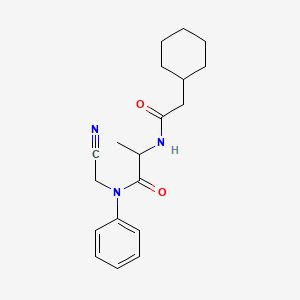
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a cyanomethyl group, a cyclohexylacetamido group, and a phenylpropanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor with cyanide ions under basic conditions.
Introduction of the cyclohexylacetamido group: This step may involve the acylation of a cyclohexylamine derivative with an acyl chloride or anhydride.
Formation of the phenylpropanamide group: This can be done by reacting a phenylpropanoic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Optimizing temperature and pressure to favor the desired reaction pathway.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interacting with specific receptors in biological systems.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Pathway Modulation: Affecting biochemical pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylacetamide
- N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylbutanamide
Uniqueness
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide may be unique in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-[(2-cyclohexylacetyl)amino]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15(21-18(23)14-16-8-4-2-5-9-16)19(24)22(13-12-20)17-10-6-3-7-11-17/h3,6-7,10-11,15-16H,2,4-5,8-9,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETNSLZPULIDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC#N)C1=CC=CC=C1)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2604922.png)
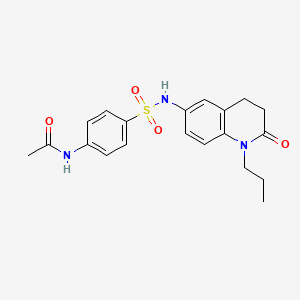
![N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide](/img/structure/B2604925.png)

![ethyl 1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate](/img/structure/B2604928.png)

![3-(2,3-dihydro-1H-indole-1-carbonyl)-1-[(3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2604931.png)
![2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2604932.png)
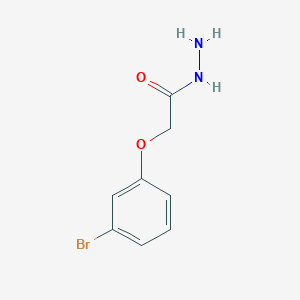
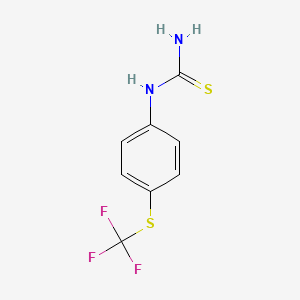
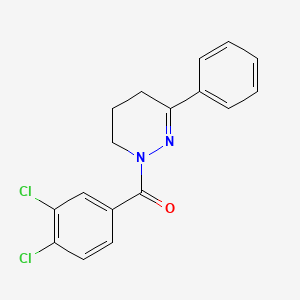
![N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-chlorobenzamide](/img/structure/B2604942.png)

![(2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B2604945.png)
